molecular formula C8H15BrN2OS2 B2791273 4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide CAS No. 120208-06-2

4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide

Cat. No. B2791273
CAS RN: 120208-06-2
M. Wt: 299.25
InChI Key: CHXLQVRWXNUJHC-VILQZVERSA-N
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Description

4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been studied for its potential use as a biological agent due to its unique properties.

Mechanism of Action

The mechanism of action of 4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal growth. Additionally, it has been shown to interact with metal ions in biological systems, leading to changes in fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has antibacterial and antifungal properties, and has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, it has been shown to interact with metal ions in biological systems, leading to changes in fluorescence properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide in lab experiments is its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, its antibacterial and antifungal properties make it a potential candidate for the treatment of various diseases. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide could focus on the development of new synthetic methods for the compound, as well as further investigation into its potential use as a biological agent. Additionally, further research could focus on understanding the compound's mechanism of action and potential side effects, as well as exploring its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide involves the reaction between 2-aminothiophenol and 1,3-diiodopropane in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the intermediate compound 2-(propylthio)aniline, which is then reacted with carbon disulfide and methyl iodide to produce the final compound.

Scientific Research Applications

4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide has been studied for its potential use as a biological agent due to its unique properties. It has been shown to have antibacterial and antifungal properties, and has been studied for its potential use in the treatment of various diseases. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

4-propyl-5-propylimino-1,2,4-dithiazolidin-3-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS2.BrH/c1-3-5-9-7-10(6-4-2)8(11)13-12-7;/h3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXLQVRWXNUJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C1N(C(=O)SS1)CCC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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